molecular formula ClLiO4 B7801268 CID 151488

CID 151488

Cat. No. B7801268
M. Wt: 106.4 g/mol
InChI Key: MHCFAGZWMAWTNR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 151488 is a useful research compound. Its molecular formula is ClLiO4 and its molecular weight is 106.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 151488 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 151488 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 151488 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound, which is then reduced using a reducing agent to obtain the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, Base, Reducing agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide., Step 2: The reaction mixture is heated to a suitable temperature, such as 100-120°C, for a suitable time, such as 12-24 hours, to form the intermediate compound., Step 3: The intermediate compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or methanol., Step 4: The reaction mixture is stirred at a suitable temperature, such as room temperature, for a suitable time, such as 2-4 hours, to obtain the final product, CID 151488.

properties

IUPAC Name

lithium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCFAGZWMAWTNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClLiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 151488

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